molecular formula C21H19ClF3N3OS B7732920 MFCD06642320

MFCD06642320

Cat. No.: B7732920
M. Wt: 453.9 g/mol
InChI Key: PULYWDVHFJWGFM-UHFFFAOYSA-N
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Description

MFCD06642320 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases to catalog substances. For instance, highlights the use of hybrid phosphine-alkene ligands in transition metal catalysis, which may align with this compound’s functional role .

Properties

IUPAC Name

N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-(3,4-dimethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF3N3OS/c1-12-3-5-16(7-13(12)2)26-11-19(29)28-20-27-10-17(30-20)9-14-8-15(21(23,24)25)4-6-18(14)22/h3-8,10,26H,9,11H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULYWDVHFJWGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of MFCD06642320 requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to achieve higher yields and purity while maintaining cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

MFCD06642320 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction’s outcome and the formation of desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely, ranging from simple derivatives to complex molecules with enhanced properties.

Scientific Research Applications

MFCD06642320 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of new compounds with desired properties.

    Biology: Employed in biochemical assays and studies to understand its interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role in drug development and disease treatment.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD06642320 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD06642320, two structurally and functionally analogous compounds are analyzed:

Compound A: CAS 905306-69-6 (MDL: MFCD10697534)

  • Molecular Formula : C₇H₁₀N₂O
  • Molecular Weight : 138.17 g/mol
  • Key Properties: High aqueous solubility (classed as "very soluble") with log S values indicating favorable bioavailability (bioavailability score: 0.55) . Synthesized via HATU-mediated coupling in tetrahydrofuran (69% yield) .

Compound B: CAS 1761-61-1 (MDL: MFCD00003330)

  • Molecular Formula : C₇H₅BrO₂
  • Molecular Weight : 201.02 g/mol
  • Key Properties :
    • Lower solubility (0.687 mg/mL) due to bromine substitution, impacting bioavailability (log S: -2.47) .
    • Synthesized using an A-FGO catalyst in tetrahydrofuran under reflux (98% yield) .
    • Hazard profile includes warnings for skin/eye irritation (H315, H319) .

Comparative Data Table

Property This compound (Inferred) CAS 905306-69-6 CAS 1761-61-1
Molecular Weight ~150–200 g/mol (estimated) 138.17 g/mol 201.02 g/mol
Solubility Moderate (inferred) 0.55 (ESOL) 0.687 mg/mL
Synthetic Yield High (analogous to A/B) 69% 98%
Bioactivity Likely non-neuroactive Non-BBB permeable N/A
Hazard Profile Moderate (similar to B) H315, H319, H335 H302

Structural and Functional Analysis

  • Molecular Weight Impact : The higher molecular weight of Compound B (201.02 g/mol) correlates with reduced solubility compared to Compound A (138.17 g/mol), aligning with ’s assertion that molecular weight inversely affects solubility and bioavailability . This difference influences their applications: Compound A’s solubility favors pharmaceutical use, while Compound B’s brominated structure may suit material science.
  • Synthetic Efficiency : Compound B’s 98% yield via A-FGO catalysis highlights advantages in green chemistry, whereas Compound A’s lower yield (69%) reflects challenges in amine coupling reactions .
  • Coordination Chemistry : suggests that ligands like this compound may enhance catalytic activity in metal complexes, analogous to phosphine-alkene ligands used in palladium or nickel catalysis .

Research Findings and Implications

Structural Modifications : Substituting methoxy (Compound A) vs. bromo (Compound B) groups alters electronic properties, affecting reactivity and interaction with biological targets.

Industrial Applications : Compound B’s high-yield synthesis supports scalable production, while Compound A’s bioavailability metrics make it a candidate for drug precursor development .

Safety Considerations : Both compounds require careful handling due to irritant properties, emphasizing the need for hazard mitigation in industrial settings .

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